Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride
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Overview
Description
Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride is a chemical compound with the following structure: . It belongs to the class of triazole derivatives and contains both a piperazine ring and a triazole ring. The hydrochloride salt form enhances its solubility in water.
Synthesis Analysis
The synthesis of this compound involves the reaction of a piperazine derivative (such as 4-(phenylsulfonyl)piperazin-1-yl) with a 1H-1,2,4-triazol-3-yl ketone (methanone) moiety. Specific synthetic routes and conditions may vary, but the general approach combines these two building blocks to form the desired compound .Molecular Structure Analysis
The molecular formula of this compound is C21H23FN5O3S·HCl. It consists of a piperazine ring, a triazole ring, and a phenylsulfonyl group. The compound’s molecular weight is approximately 444.15 g/mol .Scientific Research Applications
Antipsychotic and Mood Disorder Treatments
Lurasidone, a compound structurally related to Piperazin-1-yl derivatives, has shown efficacy and safety in treating psychotic and mood disorders. It operates as a second-generation antipsychotic with a distinctive pharmacodynamic profile. The drug is noted for its efficacy in short-term schizophrenia treatment and acute bipolar depression, demonstrating low risk for weight gain, metabolic, or cardiac abnormalities but a potential for higher akathisia rates compared to other modern antipsychotics. This highlights the role of Piperazine derivatives in developing treatments for significant mental health disorders (Pompili et al., 2018).
Therapeutic Drug Design and Development
Piperazine derivatives have been pivotal in the rational design of drugs across a spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The flexibility of the piperazine scaffold allows for significant modifications impacting the pharmacokinetic and pharmacodynamic profiles of resultant molecules. This versatility underscores the importance of piperazine derivatives in medicinal chemistry, fostering innovation in drug discovery and development (Rathi et al., 2016).
Pharmacodynamics and Pharmacokinetics Studies
Research on piperazine and its analogues has delved into understanding their metabolic pathways, including the formation of reactive intermediates that may contribute to the therapeutic and adverse effects observed in clinical applications. This includes studies on the metabolism of arylpiperazine derivatives used for depression, psychosis, or anxiety treatment, providing insights into their systemic metabolism and the role of metabolites in achieving therapeutic effects or causing side effects. Such studies are essential for optimizing drug design, enhancing efficacy, and minimizing adverse outcomes (Caccia, 2007).
Mechanism of Action
Research suggests that this compound exhibits cytotoxic activity against cancer cell lines (e.g., BT-474) . It induces apoptosis (programmed cell death) in BT-474 cells, likely through tubulin polymerization inhibition. Molecular modeling studies indicate that it binds to the colchicine binding site of tubulin .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
piperazin-1-yl(1H-1,2,4-triazol-5-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.ClH/c13-7(6-9-5-10-11-6)12-3-1-8-2-4-12;/h5,8H,1-4H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFWHSOJLLBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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